![molecular formula C17H16O5 B12559660 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde CAS No. 160726-74-9](/img/structure/B12559660.png)
2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde is an organic compound that features two benzaldehyde groups connected via a 2-hydroxypropane-1,3-diyl bis(oxy) linkage. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde typically involves the reaction of benzaldehyde with 2-hydroxypropane-1,3-diol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which then undergoes hydrolysis to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
反応の種類
2,2'-[(2-ヒドロキシプロパン-1,3-ジイル)ビス(オキシ)]ジベンザルデヒドは、以下を含む様々な種類の化学反応を起こします。
酸化: アルデヒド基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボン酸に酸化することができます。
還元: アルデヒド基は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して第一級アルコールに還元することができます。
置換: ベンザルデヒド基は、ニトロ化やハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 室温でアルカリ性媒体中の過マンガン酸カリウム。
還元: 室温でメタノール中の水素化ホウ素ナトリウム。
置換: 低温で濃硝酸と硫酸の混合物を使用してニトロ化。
生成される主な生成物
酸化: 2,2'-[(2-ヒドロキシプロパン-1,3-ジイル)ビス(オキシ)]ジ安息香酸
還元: 2,2'-[(2-ヒドロキシプロパン-1,3-ジイル)ビス(オキシ)]ジベンジルアルコール
置換: 導入された置換基に応じて様々な置換ベンザルデヒド誘導体。
科学的研究の応用
2,2'-[(2-ヒドロキシプロパン-1,3-ジイル)ビス(オキシ)]ジベンザルデヒドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: タンパク質構造の研究における架橋剤としての可能性について調査されています。
医学: 特に酵素阻害剤の設計において、医薬品開発における潜在的な使用について検討されています。
産業: 安定な結合を形成する能力により、ポリマーや樹脂の製造に使用されています。
作用機序
2,2'-[(2-ヒドロキシプロパン-1,3-ジイル)ビス(オキシ)]ジベンザルデヒドがその効果を発揮する機構は、生体分子上の求核部位と共有結合を形成する能力に関係しています。アルデヒド基はタンパク質のアミノ基と反応してシッフ塩基を形成することができます。この特性は、様々な生化学的アッセイや創薬戦略で利用されています。
類似化合物との比較
類似化合物
- 2,2'-[(2-ヒドロキシプロパン-1,3-ジイル)ビス(オキシ)]ジアセタールデヒド
- 2,2'-[(2-ヒドロキシプロパン-1,3-ジイル)ビス(オキシ)]ジ安息香酸
- 2,2'-[(2-ヒドロキシプロパン-1,3-ジイル)ビス(オキシ)]ジベンジルアルコール
独自性
2,2'-[(2-ヒドロキシプロパン-1,3-ジイル)ビス(オキシ)]ジベンザルデヒドは、2-ヒドロキシプロパン-1,3-ジイルビス(オキシ)結合と組み合わされた二重アルデヒド官能基を持つため、独特です。この構造により、幅広い化学反応に参加することが可能になり、合成化学や工業的応用において汎用性の高い化合物となっています。
特性
CAS番号 |
160726-74-9 |
|---|---|
分子式 |
C17H16O5 |
分子量 |
300.30 g/mol |
IUPAC名 |
2-[3-(2-formylphenoxy)-2-hydroxypropoxy]benzaldehyde |
InChI |
InChI=1S/C17H16O5/c18-9-13-5-1-3-7-16(13)21-11-15(20)12-22-17-8-4-2-6-14(17)10-19/h1-10,15,20H,11-12H2 |
InChIキー |
GVQBMABOIJEXFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=O)OCC(COC2=CC=CC=C2C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B12559580.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
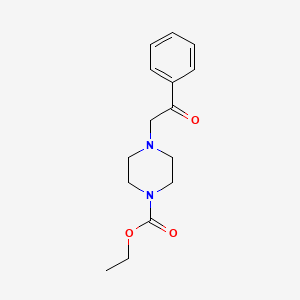
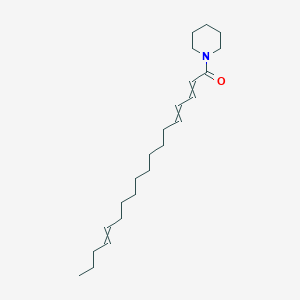
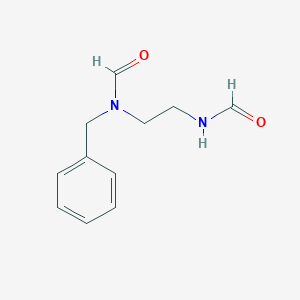


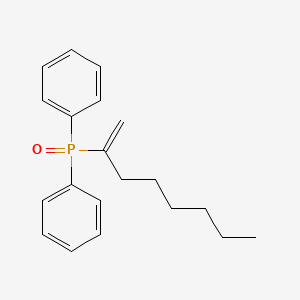
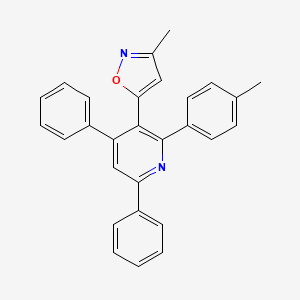
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)


